6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one, also known as CCT020312, is a scientific research compound identified as an activator of EIF2AK3 (Eukaryotic translation initiation factor 2 alpha kinase 3) []. EIF2AK3, also known as PERK (protein kinase R-like endoplasmic reticulum kinase), plays a critical role in the integrated stress response (ISR) pathway, which helps cells adapt to various stress conditions [].
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one is a complex organic compound characterized by its unique structure, which incorporates multiple functional groups including bromine, diethylamino, and quinoline moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
Research indicates that 6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one exhibits significant biological activity:
The synthesis of 6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one typically involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity .
The compound has diverse applications, particularly in:
Additionally, its unique chemical structure makes it a candidate for further modifications to enhance efficacy and reduce toxicity.
Interaction studies focus on the compound's ability to bind with specific biological targets, such as proteins involved in cancer progression. Key findings include:
These interactions highlight its mechanism of action and potential as a therapeutic agent.
Several compounds share structural similarities with 6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one. Notable examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromoquinoline | Contains a bromine-substituted quinoline core | Anticancer properties similar to those of the target compound |
| 4-Bromophenylpyrazole | Features a bromophenyl group and pyrazole structure | Exhibits anti-inflammatory effects |
| Diethylaminoquinoline | Contains diethylamino substituents on a quinoline scaffold | Potential neuroprotective properties |
What sets 6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one apart is its intricate combination of brominated phenyl groups with both diethylamino and pyrazole functionalities, enhancing its potential as a multi-targeted therapeutic agent in cancer treatment and beyond.